N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

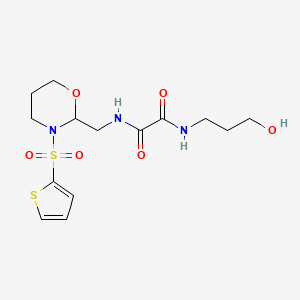

N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-hydroxypropyl group at the N1 position and a 3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-ylmethyl substituent at the N2 position. The 1,3-oxazinan ring, a six-membered heterocycle, may adopt puckered conformations, influencing its spatial interactions with biological targets .

Properties

IUPAC Name |

N-(3-hydroxypropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6S2/c18-7-2-5-15-13(19)14(20)16-10-11-17(6-3-8-23-11)25(21,22)12-4-1-9-24-12/h1,4,9,11,18H,2-3,5-8,10H2,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVDBJMKNNJAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 423.5 g/mol. The compound features a complex structure that includes an oxalamide moiety and a thiophene ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₅S₂ |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 898430-34-7 |

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of oxazinonaphthalene derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Compounds within this series showed IC50 values ranging from 4.47 to 52.8 μM, indicating moderate to strong antiproliferative activity . The mechanism of action was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research on organo-sulfur compounds has highlighted their broad-spectrum antimicrobial effects. Compounds similar to this compound have shown promising results against various bacterial strains, including both gram-positive and gram-negative bacteria . The presence of the thiophene sulfonamide group is believed to enhance antimicrobial efficacy through mechanisms such as disruption of bacterial cell walls or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, preventing its polymerization and thus disrupting mitotic spindle formation during cell division.

- Cell Cycle Arrest : Studies indicate that certain derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanisms : The thiophene moiety may interact with bacterial enzymes or structural components, enhancing the compound's ability to inhibit microbial growth.

Case Studies

Several studies have focused on related compounds within the same chemical family:

- Study on Oxazinonaphthalene Derivatives :

- Antimicrobial Evaluation :

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of N1-(3-hydroxypropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide with related oxalamides:

Key Observations:

- Target Compound : The thiophene sulfonyl group may enhance metabolic stability compared to S336’s pyridine and dimethoxybenzyl groups, which are prone to oxidative metabolism .

Pharmacological and Physicochemical Properties

- Solubility : The target’s 3-hydroxypropyl group may improve aqueous solubility compared to S336’s lipophilic dimethoxybenzyl group. However, the thiophene sulfonyl moiety could reduce solubility relative to pyridine-containing analogs .

- Receptor Binding : S336’s pyridinylethyl group interacts with umami receptors via π-π stacking, while the target’s oxazinan-thiophene system might favor hydrophobic or hydrogen-bonding interactions in CNS targets .

- Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance than esters or ethers, suggesting the target compound may have a longer half-life than S336 .

Structural Validation and Conformational Analysis

- Ring Puckering : The 1,3-oxazinan ring in the target compound may adopt chair or twist-boat conformations, as described by Cremer and Pople’s puckering coordinates . This could influence binding pocket compatibility in biological targets.

- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting the target’s structure was validated via similar methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.